(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,6S)-4-amino-5,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37,48-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid
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Overview
Description
Deglucobalhimycin is a glycopeptide antibiotic derived from the compound balhimycin. It is known for its potent antibacterial properties, particularly against Gram-positive bacteria. This compound is a member of the oligopeptides class, which are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Deglucobalhimycin is synthesized through a series of complex chemical reactions. The synthesis typically involves the removal of glucose moieties from balhimycin. The process includes multiple steps of protection and deprotection of functional groups, as well as the use of various reagents to achieve the desired chemical transformations .
Industrial Production Methods: Industrial production of deglucobalhimycin involves fermentation processes using specific strains of actinomycetes, such as Amycolatopsis species. The fermentation broth is then subjected to extraction and purification processes to isolate the compound. Advanced techniques like high-performance liquid chromatography (HPLC) are often employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Deglucobalhimycin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Deglucobalhimycin has a wide range of scientific research applications, including:
Mechanism of Action
Deglucobalhimycin exerts its antibacterial effects by binding to the D-Ala-D-Ala terminus of bacterial cell-wall precursors. This binding inhibits the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall synthesis. As a result, the bacteria are unable to maintain their cell wall integrity, leading to cell lysis and death .
Comparison with Similar Compounds
Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action but different structural features.
Teicoplanin: A glycopeptide antibiotic that is also effective against Gram-positive bacteria but has a different spectrum of activity.
Balhimycin: The parent compound from which deglucobalhimycin is derived
Uniqueness: Deglucobalhimycin is unique due to its specific structural modifications, which enhance its binding affinity to bacterial cell-wall precursors. This makes it particularly effective against certain resistant strains of bacteria .
Properties
Molecular Formula |
C60H65Cl2N9O20 |
---|---|
Molecular Weight |
1303.1 g/mol |
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,6S)-4-amino-5,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37,48-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C60H65Cl2N9O20/c1-22(2)12-33(65-5)52(78)70-47-49(76)25-7-10-37(31(61)14-25)89-39-16-27-17-40(50(39)77)90-38-11-8-26(15-32(38)62)51(91-42-21-59(4,64)60(86,87)23(3)88-42)48-57(83)69-46(58(84)85)30-18-28(72)19-36(74)43(30)29-13-24(6-9-35(29)73)44(54(80)71-48)68-55(81)45(27)67-53(79)34(20-41(63)75)66-56(47)82/h6-11,13-19,22-23,33-34,42,44-49,51,65,72-74,76-77,86-87H,12,20-21,64H2,1-5H3,(H2,63,75)(H,66,82)(H,67,79)(H,68,81)(H,69,83)(H,70,78)(H,71,80)(H,84,85)/t23-,33+,34-,42-,44+,45+,46-,47+,48-,49+,51+,59-/m0/s1 |
InChI Key |
ABWSMPORYONAHZ-LTAUCOGHSA-N |
Isomeric SMILES |
C[C@H]1C([C@@](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=C(C=C(C=C9)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)(O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=C(C=C(C=C9)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)(O)O |
Origin of Product |
United States |
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